Nvp-dky709

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

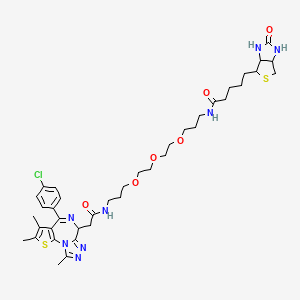

NVP-DKY709 is a selective molecular glue degrader of the IKZF2 (Helios) transcription factor. It is designed to target and degrade IKZF2 while sparing other members of the Ikaros family, such as IKZF1 and IKZF3 . This compound has shown promise in reducing tumor growth by modulating the immune response, particularly by reducing the suppressive activity of regulatory T cells .

Preparation Methods

The synthesis of NVP-DKY709 involves a series of steps aimed at optimizing its physicochemical properties and degradation selectivity. The synthetic route includes the recruitment of IKZF2 to cereblon (CRBN), followed by the formation of a ternary complex with DDB1 . The specific reaction conditions and industrial production methods are proprietary and have not been fully disclosed in the available literature .

Chemical Reactions Analysis

NVP-DKY709 primarily undergoes degradation reactions facilitated by its binding to CRBN. This binding leads to the formation of a ternary complex with IKZF2, resulting in the selective degradation of IKZF2 . The major product formed from this reaction is the ubiquitinated and degraded IKZF2 protein . Common reagents and conditions used in these reactions include the presence of CRBN and the formation of the ternary complex .

Scientific Research Applications

NVP-DKY709 has several scientific research applications, particularly in the fields of cancer immunotherapy and immunology. It has been shown to reduce the suppressive activity of regulatory T cells, thereby enhancing the immune response against tumors . In preclinical studies, this compound has demonstrated efficacy in reducing tumor growth in mouse models and has shown promising results in early-phase clinical trials in humans . Additionally, it has been used to study the role of IKZF2 in maintaining the function and stability of regulatory T cells .

Mechanism of Action

The mechanism of action of NVP-DKY709 involves its binding to CRBN, which facilitates the recruitment of IKZF2 to form a ternary complex with DDB1 . This complex leads to the ubiquitination and subsequent degradation of IKZF2 . By selectively degrading IKZF2, this compound reduces the suppressive activity of regulatory T cells, thereby enhancing the immune response against tumors . The molecular targets involved in this pathway include CRBN, DDB1, and IKZF2 .

Comparison with Similar Compounds

NVP-DKY709 is unique in its selective degradation of IKZF2 while sparing other members of the Ikaros family, such as IKZF1 and IKZF3 . Similar compounds include other molecular glue degraders that target different transcription factors or proteins. For example, thalidomide and its derivatives (lenalidomide and pomalidomide) are known to target IKZF1 and IKZF3 for degradation . this compound’s selectivity for IKZF2 makes it a valuable tool for studying the specific role of IKZF2 in immune regulation and cancer therapy .

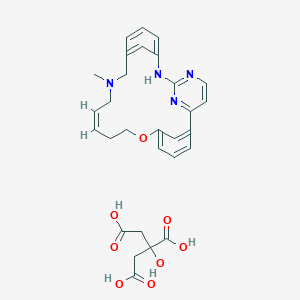

Properties

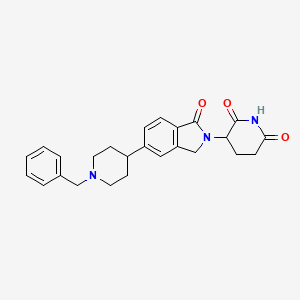

Molecular Formula |

C25H27N3O3 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

3-[6-(1-benzylpiperidin-4-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C25H27N3O3/c29-23-9-8-22(24(30)26-23)28-16-20-14-19(6-7-21(20)25(28)31)18-10-12-27(13-11-18)15-17-4-2-1-3-5-17/h1-7,14,18,22H,8-13,15-16H2,(H,26,29,30) |

InChI Key |

OMISHRJQMYQPMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C4CCN(CC4)CC5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[[1-(4-Chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid;methane](/img/structure/B10830152.png)

![N-(3-chloro-4-methylphenyl)-3-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propanamide](/img/structure/B10830185.png)

![2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830186.png)

![(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830194.png)

![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid;methane](/img/structure/B10830195.png)

![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamide](/img/structure/B10830210.png)

![1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine](/img/structure/B10830216.png)

![N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide](/img/structure/B10830264.png)

![4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone](/img/structure/B10830269.png)